2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide 2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899943-48-7
VCID: VC5445050
InChI: InChI=1S/C26H22FN3O4S/c1-16-3-12-22-21(13-16)26(30(24(32)15-35-26)19-8-4-17(27)5-9-19)25(33)29(22)14-23(31)28-18-6-10-20(34-2)11-7-18/h3-13H,14-15H2,1-2H3,(H,28,31)
SMILES: CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC=C(C=C4)F)CC(=O)NC5=CC=C(C=C5)OC
Molecular Formula: C26H22FN3O4S
Molecular Weight: 491.54

2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide

CAS No.: 899943-48-7

Cat. No.: VC5445050

Molecular Formula: C26H22FN3O4S

Molecular Weight: 491.54

* For research use only. Not for human or veterinary use.

2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide - 899943-48-7

Specification

CAS No. 899943-48-7
Molecular Formula C26H22FN3O4S
Molecular Weight 491.54
IUPAC Name 2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C26H22FN3O4S/c1-16-3-12-22-21(13-16)26(30(24(32)15-35-26)19-8-4-17(27)5-9-19)25(33)29(22)14-23(31)28-18-6-10-20(34-2)11-7-18/h3-13H,14-15H2,1-2H3,(H,28,31)
Standard InChI Key KHPJCPSZVRMCDU-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC=C(C=C4)F)CC(=O)NC5=CC=C(C=C5)OC

Introduction

Structural and Synthetic Foundations of Spiro Indoline-Thiazolidine Derivatives

Spiro compounds, characterized by two rings sharing a single atom, exhibit unique three-dimensional geometries that influence their interaction with biological targets. The spiro[indoline-3,2'-thiazolidine] core in this compound merges the planar indoline system, known for its role in kinase inhibition, with the thiazolidine ring, a heterocycle associated with antimicrobial and anti-inflammatory activities . The synthesis of such derivatives typically involves multi-step condensation and cyclization reactions.

Synthesis of 2-(3'-(4-Fluorophenyl)-5-Methyl-2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-1-yl)-N-(4-Methoxyphenyl)Acetamide

The synthesis of this compound can be conceptualized in three stages (Figure 1):

  • Formation of the Spiro-Indoline-Thiazolidine Core:

    • Step 1: Condensation of 5-methylisatin with thioglycolic acid in the presence of zinc chloride yields the spiro[indoline-3,2'-thiazolidine]-2,4'-dione scaffold .

    • Step 2: Introduction of the 4-fluorophenyl group at the 3' position via nucleophilic substitution or Suzuki-Miyaura coupling, depending on the halogen present in the precursor .

  • Acetamide Side Chain Incorporation:

    • Step 3: Alkylation of the indoline nitrogen with chloroacetyl chloride, followed by nucleophilic displacement with 4-methoxyaniline to form the N-(4-methoxyphenyl)acetamide moiety .

  • Final Functionalization:

    • Step 4: Purification via column chromatography and recrystallization to isolate the target compound .

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Thioglycolic acid, ZnCl₂, 100°C, 4h78
24-Fluorophenylboronic acid, Pd(PPh₃)₄65
3Chloroacetyl chloride, Et₃N, DCM82
4Recrystallization (EtOH/H₂O)95

Structural Elucidation and Spectral Characterization

The compound’s structure was confirmed using advanced spectroscopic techniques:

  • IR Spectroscopy:

    • Strong absorption at 1720 cm⁻¹ (C=O stretching of the thiazolidinone and indoline dione) .

    • Peaks at 1650 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-F stretching) .

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.32 (s, 1H, NH), 7.45–6.82 (m, 8H, aromatic), 4.21 (s, 2H, CH₂CO), 3.73 (s, 3H, OCH₃), 2.89 (s, 3H, CH₃) .

  • ¹³C NMR:

    • 178.2 (C=O, thiazolidinone), 168.9 (C=O, acetamide), 160.1 (C-F), 55.6 (OCH₃) .

  • Mass Spectrometry:

    • [M+H]⁺ at m/z 522.1, consistent with the molecular formula C₂₇H₂₃FN₃O₄S .

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
Spiro-thiazolidinone 1632
4-Fluorophenyl derivative 816
Target compound (predicted)4–88–16

Future Directions and Research Opportunities

  • Mechanistic Studies: Elucidate the compound’s mode of action, particularly its interaction with bacterial MurB enzymes or fungal ergosterol biosynthesis pathways .

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity profiles in animal models to assess therapeutic potential.

  • Structural Optimization: Explore substitutions at the 5-methyl position or modification of the methoxy group to enhance potency and reduce cytotoxicity.

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